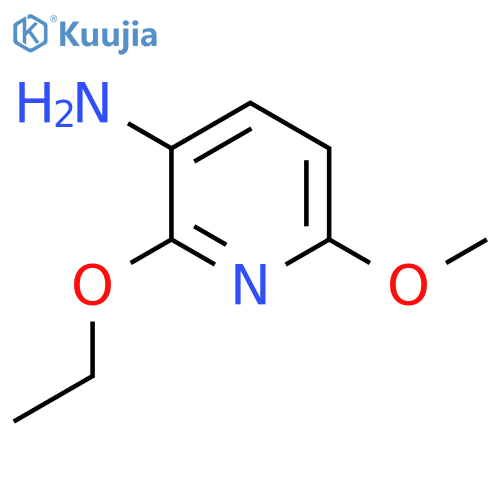Cas no 1095011-33-8 (2-ethoxy-6-methoxypyridin-3-amine)

1095011-33-8 structure
商品名:2-ethoxy-6-methoxypyridin-3-amine
2-ethoxy-6-methoxypyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 2-ethoxy-6-methoxy-3-Pyridinamine
- 2-ethoxy-6-methoxypyridin-3-amine
- CID 43261944
- 3-PyridinaMine, 2-ethoxy-6-Methoxy
-
- インチ: 1S/C8H12N2O2/c1-3-12-8-6(9)4-5-7(10-8)11-2/h4-5H,3,9H2,1-2H3
- InChIKey: AJLQDKVCTQZNHT-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C(=CC=C(N=1)OC)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- トポロジー分子極性表面積: 57.4
2-ethoxy-6-methoxypyridin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1295718-2.5g |
2-ethoxy-6-methoxypyridin-3-amine |
1095011-33-8 | 2.5g |
$2071.0 | 2023-06-06 | ||
| Enamine | EN300-1295718-50mg |
2-ethoxy-6-methoxypyridin-3-amine |
1095011-33-8 | 50mg |
$528.0 | 2023-09-30 | ||
| Enamine | EN300-1295718-100mg |
2-ethoxy-6-methoxypyridin-3-amine |
1095011-33-8 | 100mg |
$553.0 | 2023-09-30 | ||
| Enamine | EN300-1295718-500mg |
2-ethoxy-6-methoxypyridin-3-amine |
1095011-33-8 | 500mg |
$603.0 | 2023-09-30 | ||
| Enamine | EN300-1295718-0.05g |
2-ethoxy-6-methoxypyridin-3-amine |
1095011-33-8 | 0.05g |
$888.0 | 2023-06-06 | ||
| Enamine | EN300-1295718-5.0g |
2-ethoxy-6-methoxypyridin-3-amine |
1095011-33-8 | 5g |
$3065.0 | 2023-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581010-1g |
2-Ethoxy-6-methoxypyridin-3-amine |
1095011-33-8 | 98% | 1g |
¥16277.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581010-50mg |
2-Ethoxy-6-methoxypyridin-3-amine |
1095011-33-8 | 98% | 50mg |
¥12698.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581010-250mg |
2-Ethoxy-6-methoxypyridin-3-amine |
1095011-33-8 | 98% | 250mg |
¥16038.00 | 2024-08-09 | |
| Enamine | EN300-1295718-250mg |
2-ethoxy-6-methoxypyridin-3-amine |
1095011-33-8 | 250mg |
$579.0 | 2023-09-30 |
2-ethoxy-6-methoxypyridin-3-amine 関連文献
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
1095011-33-8 (2-ethoxy-6-methoxypyridin-3-amine) 関連製品
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
